molecular formula C23H20FN5O3 B2486819 3-(2-fluorobenzyl)-8-(3-methoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 896852-10-1

3-(2-fluorobenzyl)-8-(3-methoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2486819
CAS No.: 896852-10-1
M. Wt: 433.443
InChI Key: IDJPNXOQHCINIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Fluorobenzyl)-8-(3-methoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a purine-derived heterocyclic compound characterized by a fused imidazo-purine core. Key structural features include:

  • 3-Methoxyphenyl substituent at position 8, which may enhance metabolic stability compared to hydroxylated analogs .
  • Methyl groups at positions 1 and 7, likely reducing steric hindrance and improving enzymatic stability .

Properties

IUPAC Name

2-[(2-fluorophenyl)methyl]-6-(3-methoxyphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20FN5O3/c1-14-12-27-19-20(25-22(27)29(14)16-8-6-9-17(11-16)32-3)26(2)23(31)28(21(19)30)13-15-7-4-5-10-18(15)24/h4-12H,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDJPNXOQHCINIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1C4=CC(=CC=C4)OC)N(C(=O)N(C3=O)CC5=CC=CC=C5F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(2-fluorobenzyl)-8-(3-methoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione belongs to a class of imidazo[2,1-f]purine derivatives that have garnered attention for their potential biological activities, particularly in the realms of psychiatry and neuropharmacology. This article reviews the biological activity of this compound based on recent research findings, including its effects on serotonin receptors and phosphodiesterase inhibition.

  • Molecular Formula : C25H23FN2O4
  • Molecular Weight : 434.46 g/mol
  • CAS Number : Not specified in the sources.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity through its interaction with various neurotransmitter systems and enzymes. Key findings include:

1. Serotonin Receptor Affinity

The compound has been evaluated for its affinity towards serotonin receptors, specifically:

  • 5-HT1A and 5-HT7 receptors : Studies show that derivatives of imidazo[2,1-f]purine can act as ligands for these receptors. The presence of fluorinated arylpiperazinyl groups enhances this affinity, which may contribute to antidepressant effects observed in animal models .

2. Phosphodiesterase Inhibition

The compound also demonstrates inhibitory activity against phosphodiesterase enzymes:

  • PDE4B and PDE10A : These enzymes are involved in the degradation of cyclic nucleotides (cAMP and cGMP), which play critical roles in signaling pathways related to mood regulation. Inhibiting these enzymes can potentially enhance neurotransmitter signaling related to depression and anxiety .

Study 1: Antidepressant Effects

In a controlled study using the Forced Swim Test (FST) in mice:

  • The compound exhibited significant antidepressant-like effects at a dosage of 2.5 mg/kg, outperforming the standard anxiolytic diazepam in terms of efficacy .

Study 2: Lipophilicity and Metabolic Stability

The lipophilicity and metabolic stability were assessed using micellar electrokinetic chromatography (MEKC) and human liver microsomes:

  • Results indicated favorable pharmacokinetic properties conducive to further drug development .

Data Table: Biological Activity Summary

Biological ActivityMechanism/TargetReference
Serotonin Receptor Affinity5-HT1A, 5-HT7
Phosphodiesterase InhibitionPDE4B, PDE10A
Antidepressant EffectsInduced behavioral changes in FST
Lipophilicity AssessmentMEKC & HLM model

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural analogs of this compound exhibit variations in substituents that significantly influence pharmacological profiles. Below is a comparative analysis:

Table 1: Key Structural and Functional Comparisons

Compound Name / ID Substituents Molecular Weight Biological Activity Key Findings
Target Compound 3-(2-FBz), 8-(3-MeOPh), 1,7-Me ~437.43* 5-HT1A partial agonist (inferred) Hypothesized brain-penetrant antidepressant with balanced lipophilicity .
3-(4-Fluorobenzyl)-8-(2-hydroxyphenyl)-1,6,7-trimethyl analog 3-(4-FBz), 8-(2-OHPh), 1,6,7-Me 433.44 Unspecified receptor affinity Higher polarity due to phenolic -OH; potential reduced CNS penetration.
AZ-853 8-(4-(4-(2-FPh-piperazinyl)butyl), 1,3-Me 498.52 5-HT1A partial agonist (Ki = 2.3 nM) Strong antidepressant activity in mice; moderate metabolic stability.
8-(4-Fluorophenyl)-3-(2-methoxyethyl)-1-Me-7-Ph analog 8-(4-FPh), 3-(2-MeOEt), 7-Ph 449.45 Kinase inhibition (specific targets uncharacterized) Bulky 7-phenyl group may limit target accessibility.
3-(4-FBz)-8-(3-MeOPh)-1,6,7-trimethyl analog 3-(4-FBz), 8-(3-MeOPh), 1,6,7-Me 447.46 Anticancer (TGF-β inhibition) Trimethylation may enhance metabolic stability but reduce solubility.

Abbreviations : FBz = fluorobenzyl; MeOPh = methoxyphenyl; Me = methyl; Ph = phenyl; CNS = central nervous system.
*Calculated based on analogous structures.

Key Insights from Structural Modifications

Fluorobenzyl Position Matters :

  • The 2-fluorobenzyl group in the target compound may offer stronger σ-receptor interactions compared to 4-fluorobenzyl analogs (e.g., ), as ortho-substitution often enhances binding pocket complementarity .
  • 4-Fluorobenzyl derivatives (e.g., ) are associated with TGF-β inhibition, suggesting substituent position dictates target selectivity .

Methoxy vs. Hydroxy Phenyl Groups :

  • The 3-methoxyphenyl substituent in the target compound improves metabolic stability compared to 2-hydroxyphenyl analogs (e.g., ), which are prone to glucuronidation .

Methylation Patterns :

  • 1,7-Dimethylation (target compound) vs. 1,6,7-trimethylation () impacts steric bulk and solubility. Trimethylated analogs show reduced aqueous solubility but increased enzymatic stability .

Piperazinyl vs. Aryl Substituents :

  • Piperazinylalkyl chains (e.g., AZ-853 ) enhance 5-HT1A receptor affinity (Ki < 5 nM) but introduce metabolic liabilities (e.g., CYP450 oxidation). In contrast, aryl groups (e.g., 3-methoxyphenyl) balance receptor engagement and pharmacokinetics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.